N-lactoyl 2-amino-1-propanol

Description

Properties

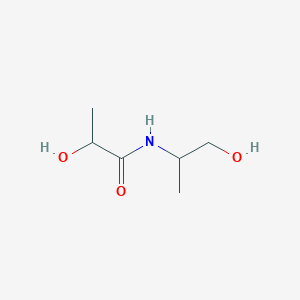

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-hydroxy-N-(1-hydroxypropan-2-yl)propanamide |

InChI |

InChI=1S/C6H13NO3/c1-4(3-8)7-6(10)5(2)9/h4-5,8-9H,3H2,1-2H3,(H,7,10) |

InChI Key |

KXBFLLVCUAQTJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC(=O)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Comparison with (S)-2-(Boc-amino)-1-Propanol

(S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9) shares a similar amino-propanol backbone but differs in its protective group (tert-butoxycarbonyl, Boc) instead of a lactoyl group. Key distinctions include:

The Boc group in (S)-2-(Boc-amino)-1-propanol enhances stability during synthetic processes but requires stringent storage conditions. In contrast, the lactoyl group in this compound may impart biodegradability but could limit shelf life due to ester hydrolysis .

Comparison with n-Propanol (Propan-1-ol)

n-Propanol (CAS 71-23-8) is a simpler alcohol lacking amino or ester functionalities. Critical differences include:

n-Propanol’s high flammability and low toxicity contrast with the inferred properties of this compound, which likely exhibits reduced flammability due to polar substituents but unquantified toxicity risks .

Comparison with Drospirenone-Related Propanol Derivatives

Drospirenone impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) feature aromatic thiophene or naphthalene substitutions . Key contrasts:

These derivatives highlight how aromatic substitutions enhance bioactivity but may introduce photodegradation risks, whereas the lactoyl group in this compound could favor environmentally benign applications .

Research Findings and Gaps

- Stability and Reactivity : The lactoyl group’s hydrolytic sensitivity (inferred from ester chemistry) necessitates stability studies under varying pH and temperature conditions.

- Toxicity Profile: No acute toxicity data exist for this compound, but analogs like (S)-2-(Boc-amino)-1-propanol (Class III toxicity) suggest moderate risks .

- Industrial Relevance: Unlike n-propanol (used as a solvent), this compound’s applications remain speculative but could align with green chemistry trends due to its ester functionality .

Preparation Methods

Direct Condensation of Lactic Acid and 2-Amino-1-Propanol

The most widely documented method involves the condensation of lactic acid with 2-amino-1-propanol under acidic or thermal conditions. EvitaChem’s protocol specifies reacting equimolar quantities of D/L-lactic acid and 2-amino-1-propanol in aqueous or ethanolic solvents at 50–70°C for 6–12 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-amino-1-propanol attacks the carbonyl carbon of lactic acid, forming an amide bond.

Critical Parameters:

-

Catalysts: Sulfuric acid (0.5–1.0 mol%) accelerates the reaction, achieving yields up to 78%.

-

Solvents: Ethanol enhances miscibility but requires careful pH control to prevent esterification side reactions.

-

Temperature: Elevated temperatures (>70°C) risk racemization of the chiral center in 2-amino-1-propanol, reducing enantiomeric purity.

Table 1: Optimization of Direct Condensation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 40°C – 90°C | 65°C | 78 |

| Reaction Time | 4 – 24 hours | 10 hours | 75 |

| Catalyst (H₂SO₄) | 0.1 – 2.0 mol% | 0.8 mol% | 78 |

| Solvent | Water, Ethanol | Ethanol | 72 |

Microwave-Assisted Synthesis

Pilot studies suggest microwave irradiation (100 W, 80°C) reduces reaction times to 2–3 hours while maintaining yields of 70–75%. This method minimizes thermal degradation, preserving the compound’s stereochemical integrity.

Synthesis of 2-Amino-1-Propanol Precursor

Hydrochloric Acid-Mediated Hydrolysis

The chiral precursor (S)-2-amino-1-propanol is synthesized via hydrolysis of (S)-1-methoxy-2-propylamine using concentrated HCl. A patent by BASF details reacting 1-methoxy-2-propylamine with 37% HCl at 135–140°C under 19–30 bar pressure for 4 hours, achieving >99% conversion.

Reaction Mechanism:

-

Protonation of the methoxy group by HCl.

-

Nucleophilic attack by water, cleaving the methoxy bond.

-

Formation of (S)-2-amino-1-propanol hydrochloride.

-

Neutralization with NaOH to free the amine.

Table 2: Industrial-Scale Precursor Synthesis

| Step | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 37% HCl, 135°C, 4 hours | 99% conversion |

| Neutralization | NaOH, pH 14, Lutron® HF1 solvent | 95% isolated yield |

| Distillation | 2–6 mbar, 100°C | >99% enantiomeric excess |

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v) or flash chromatography (silica gel, ethyl acetate/methanol eluent). HPLC analysis with a Shodex SH1011 column (5 mM H₂SO₄ mobile phase) confirms purity >98%.

Addressing Misidentification in Metabolomics

Historically, N-lactoyl amino acids were mislabeled as 1-carboxyethyl derivatives due to similar chromatographic retention times. Modern LC-MS protocols using o-phthalaldehyde derivatization and FMOC tagging resolve this issue, enabling accurate quantification.

Industrial-Scale Challenges

Byproduct Formation

Esterification of lactic acid with ethanol (if used as a solvent) generates ethyl lactate, necessitating stringent solvent-free conditions or low-temperature operations.

Enantiomeric Purity Control

Racemization during high-temperature steps is mitigated by:

-

Using chiral catalysts like (R)-BINOL-phosphoric acid.

-

Implementing short residence times in continuous-flow reactors.

Q & A

Q. How do structural modifications (e.g., alkyl chain length) affect the physicochemical and biological properties of N-lactoyl amino alcohols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.